molecular formula C10H21ISi B12612615 Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl- CAS No. 651302-75-9

Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-

Cat. No.: B12612615
CAS No.: 651302-75-9
M. Wt: 296.26 g/mol
InChI Key: VDKWCDSQORODFY-VIFPVBQESA-N
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Description

Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-, is a chemical compound characterized by its unique structure, which includes an iodine atom attached to a silicon atom through a carbon chain. This compound is part of the broader class of silanes, which are silicon-based compounds widely used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-, typically involves the reaction of chlorotrimethylsilane with sodium iodide in acetonitrile. This reaction facilitates the exchange of the chlorine atom with an iodine atom, resulting in the formation of the desired silane compound . The reaction conditions usually require a controlled environment to prevent moisture and light from affecting the reaction, as the compound is sensitive to both .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The compound is typically stored under inert conditions to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as sodium azide or potassium cyanide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanols, while reduction can produce various silane derivatives .

Scientific Research Applications

Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-, has several scientific research applications:

Mechanism of Action

The mechanism by which Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl- exerts its effects involves the formation of strong silicon-oxygen bonds. This property makes it a valuable reagent in organic synthesis, where it can facilitate the formation of stable intermediates and products. The molecular targets and pathways involved in its action are primarily related to its ability to interact with various functional groups in organic molecules .

Comparison with Similar Compounds

Similar Compounds

  • Chlorotrimethylsilane
  • Bromotrimethylsilane
  • Trimethylsilyl trifluoromethanesulfonate

Uniqueness

Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-, is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated silanes. This uniqueness makes it particularly useful in specific synthetic applications where iodine’s reactivity is advantageous .

Properties

CAS No.

651302-75-9

Molecular Formula

C10H21ISi

Molecular Weight

296.26 g/mol

IUPAC Name

[(3S)-5-iodo-3-methyl-2-methylidenepentyl]-trimethylsilane

InChI

InChI=1S/C10H21ISi/c1-9(6-7-11)10(2)8-12(3,4)5/h9H,2,6-8H2,1,3-5H3/t9-/m0/s1

InChI Key

VDKWCDSQORODFY-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CCI)C(=C)C[Si](C)(C)C

Canonical SMILES

CC(CCI)C(=C)C[Si](C)(C)C

Origin of Product

United States

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